molecular formula C16H11Cl2NOS B11131706 3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide

3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B11131706
M. Wt: 336.2 g/mol
InChI Key: FSASROMBCHWZIJ-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiophene ring, along with the chloro and methyl substituents, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Introduction of Substituents: The chloro and methyl substituents can be introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted benzo[b]thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(3-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C16H11Cl2NOS

Molecular Weight

336.2 g/mol

IUPAC Name

3-chloro-N-(3-chlorophenyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11Cl2NOS/c1-9-5-6-12-13(7-9)21-15(14(12)18)16(20)19-11-4-2-3-10(17)8-11/h2-8H,1H3,(H,19,20)

InChI Key

FSASROMBCHWZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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